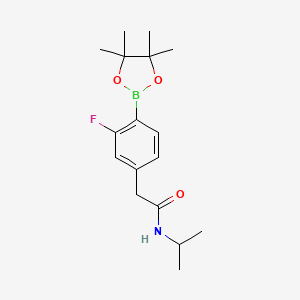![molecular formula C14H18BrNO B13725655 N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethoxy group, and a cyclopropanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine typically involves multi-step organic reactionsThe final step involves the formation of the cyclopropanamine moiety through amination reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions: N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a less reactive form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
- N-{[2-bromo-5-(3-chlorophenyl)methoxy]phenyl}methylcyclopropanamine
- N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine
- N-{[3-bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine
Comparison: Compared to similar compounds, N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is unique due to its specific substitution pattern and the presence of the cyclopropylmethoxy group.
Propiedades
Fórmula molecular |
C14H18BrNO |
|---|---|
Peso molecular |
296.20 g/mol |
Nombre IUPAC |
N-[[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H18BrNO/c15-14-6-5-13(17-9-10-1-2-10)7-11(14)8-16-12-3-4-12/h5-7,10,12,16H,1-4,8-9H2 |
Clave InChI |
YRYPQQCAMQCORQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC(=C(C=C2)Br)CNC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


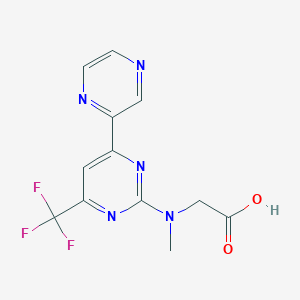
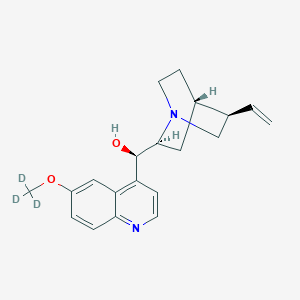

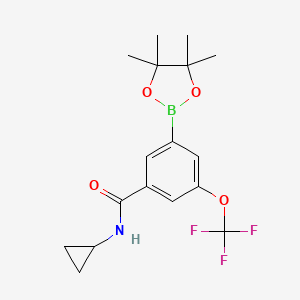

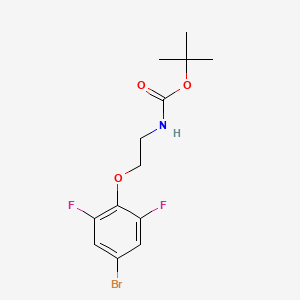
![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
